molecular formula C9H8FN B12859576 2-Fluoro-5-methyl-1H-indole

2-Fluoro-5-methyl-1H-indole

Cat. No.: B12859576
M. Wt: 149.16 g/mol
InChI Key: VJHCWJQQRDBRFA-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-1H-indole is a versatile fluorinated indole derivative serving as a key synthetic intermediate and building block in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals due to its presence in a wide array of biologically active compounds and its ability to interact with diverse biological targets . The strategic incorporation of fluorine at the 2-position and a methyl group at the 5-position is designed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable template for structure-activity relationship (SAR) studies . Fluorinated indoles are of significant interest in the design of novel therapeutic agents. Research into analogous compounds has demonstrated potent activity in various domains, including the development of antiviral agents, where indole derivatives have been explored as inhibitors of targets like the influenza PB2 protein . Furthermore, such substituted indoles are investigated as potential antiprotozoal agents for neglected tropical diseases and as scaffolds for creating antimicrobial compounds . The specific substitution pattern on this indole core makes it a promising candidate for researchers aiming to develop new chemical entities with optimized potency and drug-like properties . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

2-fluoro-5-methyl-1H-indole

InChI

InChI=1S/C9H8FN/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5,11H,1H3

InChI Key

VJHCWJQQRDBRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)F

Origin of Product

United States

Physicochemical Property Modification:a Primary Goal of Optimization is to Improve the Admet Profile.researchgate.netfor Indole Derivatives, This Often Involves:

Improving Metabolic Stability : As discussed, fluorination is a common tactic to block metabolic hydroxylation, thereby increasing the compound's half-life. daneshyari.com

Modulating Solubility and Permeability : Adding or removing polar functional groups can adjust the compound's solubility and its ability to cross cell membranes, which is crucial for bioavailability. nih.gov

Bioisosteric Replacement and Scaffold Hopping:bioisosteric Replacement Involves Substituting a Functional Group with a Chemically Different Group That Has Similar Physical or Chemical Properties, Often to Improve Pharmacokinetics Without Losing Potency.patsnap.comscaffold Hopping is a More Advanced Technique Where the Core Indole Structure Might Be Replaced with a Completely Different Scaffold That Maintains the Key Binding Interactions, Potentially Leading to Novel Compounds with Better Properties or Intellectual Property Protection.patsnap.com

Materials Science Applications

The unique electronic and photophysical properties of the indole scaffold have also led to its exploration in various materials science applications. The ability to tune these properties through substitution makes indole derivatives attractive building blocks for novel functional materials.

Organic Electronics and Photonic Devices

Organic field-effect transistors (OFETs) are a key component of flexible and low-cost electronics. The performance of OFETs is highly dependent on the charge transport properties of the organic semiconductor used. Indole-based materials have been investigated for their potential in this area. While specific studies on 2-fluoro-5-methyl-1H-indole in OFETs are limited, the broader class of fluorinated indoles and polyindoles has shown promise. For example, polymers of 5-fluoroindole (B109304) exhibit conductivity and redox properties that suggest their potential application in electronic devices mdpi.com. The introduction of fluorine can influence the electronic properties and stability of organic materials, making fluorinated indoles attractive for use in organic semiconductors rsc.org.

Development of Novel Materials

The versatility of the indole ring allows for its incorporation into a variety of novel materials. The ability to functionalize the indole at multiple positions enables the synthesis of complex molecules with tailored properties. For instance, the unique fluorescence and self-assembly characteristics of some indole derivatives make them candidates for the development of new materials for sensor technology and organic electronics smolecule.com.

Fluorescent Probes for Biological Imaging and Optoelectronic Materials

Indole and its derivatives are known for their intrinsic fluorescence, which can be modulated by substituents on the indole ring. This property makes them suitable for use as fluorescent probes in biological imaging. While indole itself has weak fluorescence, the introduction of certain functional groups can significantly enhance the quantum yield and shift the emission wavelength digitellinc.com.

For example, indole derivatives have been designed as fluorescent probes for detecting specific analytes or changes in the cellular environment, such as pH mdpi.com. The development of far-red fluorescent probes based on novel dye scaffolds allows for live-cell imaging with reduced cytotoxicity and background fluorescence nih.gov. Although specific probes based on this compound are not widely reported, the principles of fluorophore design suggest that this scaffold could be functionalized to create targeted fluorescent markers.

In the realm of optoelectronic materials, the photophysical properties of indole derivatives are also of interest. The ability to tune the absorption and emission spectra through substitution is crucial for applications in devices like organic light-emitting diodes (OLEDs) mdpi.com. Research on π-expanded indoloindolizines has demonstrated that merging indole and indolizine moieties can lead to stable materials with tunable optoelectronic properties and vivid fluorescence across the visible spectrum chemrxiv.org.

Applications in Polymers and Coatings

Fluorinated polymers are known for their desirable properties, including low surface energy, thermal stability, and chemical resistance, which make them valuable for coatings and films researchgate.netaps-coatings.com. Polyindoles, polymers derived from indole monomers, can be synthesized to incorporate these beneficial properties.

The electrochemical polymerization of 5-fluoroindole has been shown to produce fluorinated polyindoles with good conductivity and redox properties mdpi.com. Such polymers could find applications in protective and functional coatings. The incorporation of fluorine into the polymer structure can enhance hydrophobicity and improve resistance to weathering and chemicals mdpi.compaint.org. While specific research on polymers derived from this compound is not extensively documented, the general principles of fluoropolymer chemistry suggest that such materials could offer enhanced performance in coating applications.

Sensor Technology

Indole and its derivatives are recognized for their inherent fluorescence and unique electronic characteristics, making them ideal candidates for the development of chemosensors. mdpi.comnih.govresearchgate.net These compounds can be engineered to exhibit noticeable changes in their fluorescence or color upon binding with specific analytes, such as metal ions. researchgate.netsci-hub.se

Research into indole-based fluorescent sensors has demonstrated their capacity for detecting a variety of ions, including zinc (Zn²⁺), mercury (Hg²⁺), iron (Fe²⁺), and ferric (Fe³⁺) ions in aqueous solutions. nih.govsci-hub.senih.gov The sensitivity and selectivity of these sensors are highly dependent on the nature and position of substituents on the indole ring. sci-hub.se The presence of electron-withdrawing or electron-donating groups, such as the fluoro and methyl groups in this compound, modulates the electronic properties of the indole scaffold. This tuning is critical for controlling the sensor's interaction with a target analyte, thereby influencing its detection limits and selectivity. For instance, derivatives have been designed based on a donor-π-acceptor (D-π-A) concept to act as colorimetric pH sensors. mdpi.com

While specific studies detailing the use of this compound itself as a sensor are not prevalent, the established principles of indole-based chemosensor design strongly suggest its potential in this field. Its unique substitution pattern offers a scaffold that can be further functionalized to create highly selective and sensitive fluorescent probes for environmental and biological monitoring.

Table 1: Examples of Analytes Detected by Indole-Based Fluorescent Sensors
AnalyteSensor TypeDetection MediumKey Finding/Application
Hg²⁺ (Mercury ion)Indole-based fluorescent chemosensorH₂O-DMSOSelective detection with association constants up to 5.90×10⁴ M⁻¹ nih.gov
Fe²⁺/Fe³⁺ (Iron ions)Isomeric Iheyamines (bis-indole alkaloids)Aqueous buffer systemsSelectivity and sensitivity depend on the substituent on the benzene (B151609) ring sci-hub.se
Zn²⁺ (Zinc ion)Indole-based fluorescent chemosensor (IH-Sal)Aqueous media and zebrafishBio-imaging and quantification in real water samples with a detection limit of 0.41 μM nih.gov
pHNovel indole derivatives (D-π-A concept)Various solventsDramatic color and fluorescence responses due to protonation, enabling design of pH sensors and logic gates mdpi.com

Role as a Core Building Block in Organic Synthesis

The use of fluorinated building blocks is a dominant strategy in modern drug discovery. nih.gov Fluorinated indole derivatives, including isomers like 5-Fluoro-2-methylindole, are valued as versatile intermediates in organic synthesis. nbinno.com The fluorine atom can influence electron density and steric effects, which impacts the outcome of chemical reactions and the properties of the resulting compounds. nbinno.com

This compound serves as a valuable starting material for the synthesis of more complex molecules. chemimpex.com The indole nucleus is a key component of many bioactive compounds, and the specific substitution pattern of 2-fluoro and 5-methyl groups provides a unique chemical handle for further elaboration.

For example, the indole scaffold is the foundation for the tryptamine (B22526) class of compounds, which includes many biologically active molecules. wikipedia.orgwikipedia.org Synthetic routes to complex tryptamines often start with a substituted indole. Furthermore, indole aldehydes are used as precursors in multicomponent reactions, such as the Biginelli reaction, to construct complex heterocyclic systems like pyrimidines. acs.org

The ability of substituted indoles to be functionalized allows chemists to construct intricate molecular frameworks. A related compound, 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, was synthesized as a potential ligand for building metal-organic frameworks (MOFs), which are highly ordered, crystalline materials with diverse applications. iucr.orgnih.gov This highlights the utility of fluorinated indoles in creating sophisticated supramolecular structures.

Substituted indoles are frequently used as model compounds to investigate the mechanisms of chemical reactions. The presence of the fluorine atom in this compound provides a powerful tool for such studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for probing the local electronic environment of a fluorine nucleus. nih.gov

Because fluorine is virtually absent from biological systems, ¹⁹F NMR can produce interference-free spectra, making it an excellent probe for studying reaction kinetics and mechanisms. nih.govdiva-portal.org By using a fluorinated reactant like this compound, researchers can monitor the changes in the fluorine's chemical shift throughout a reaction, providing detailed insights into reaction intermediates and transition states. nih.govrsc.org This ¹⁹F-centered NMR analysis allows for the structural determination of fluorinated molecules even within complex mixtures, eliminating the need for separation. rsc.org The defined positions of the fluoro and methyl groups also allow for the systematic study of electronic and steric effects on reaction outcomes, such as in electrophilic substitution reactions on the indole ring.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Methyl 1h Indole

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance between accuracy and computational cost.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. For a molecule like 2-Fluoro-5-methyl-1H-indole, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict key structural parameters.

Conformational analysis is crucial for molecules with rotatable bonds. While the indole (B1671886) ring itself is rigid, the orientation of the methyl group's hydrogen atoms would be optimized. Theoretical calculations confirm that for many heterocyclic compounds, the optimized structure corresponds to a true local minimum on the potential energy surface, validated by the absence of imaginary vibrational frequencies. nih.gov Studies on related indole derivatives have successfully used DFT to obtain geometrical parameters that are in good agreement with experimental data. researchgate.net

Table 1: Illustrative Geometrical Parameters for an Indole Ring Core (Example Data) This table presents typical bond lengths and angles for an indole core structure as would be calculated by DFT methods. Specific values for this compound would require a dedicated computational study.

ParameterBond/AngleTypical Calculated Value
Bond LengthC2-C3~1.38 Å
N1-C2~1.37 Å
C8-N1~1.39 Å
C4-C5~1.40 Å
Bond AngleC8-N1-C2~108.5°
N1-C2-C3~110.0°
C2-C3-C9~107.0°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. youtube.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small energy gap suggests that a molecule is more reactive, more polarizable, and can be more readily excited.

For this compound, the fluorine atom at the 2-position and the methyl group at the 5-position would influence the electron distribution and thus the energies of the HOMO and LUMO. The HOMO is typically distributed over the π-system of the indole ring, while the LUMO's distribution indicates the likely sites for nucleophilic attack. DFT calculations for substituted fuberidazole (B12385) derivatives, for instance, revealed HOMO-LUMO gaps (ΔET) as low as 2.29 eV, indicating potential for charge transfer within the molecule. plos.org

Table 2: Example Frontier Molecular Orbital Energies and Properties (Illustrative Data) This table shows the type of data generated from FMO analysis. The values are representative and not specific to this compound.

PropertySymbolIllustrative ValueUnit
HOMO EnergyEHOMO-6.20eV
LUMO EnergyELUMO-1.15eV
Energy GapΔE5.05eV

The dipole moment is a vector quantity, possessing both magnitude and direction, pointing from the center of negative charge to the center of positive charge. researchgate.net For this compound, the electronegative fluorine atom and the nitrogen heteroatom would significantly influence the magnitude and orientation of the dipole moment. Studies on fluorinated indole derivatives have shown that fluorine substitution affects the electron distribution and dipole moment of the aromatic indole moiety. researchgate.net DFT calculations can accurately predict these properties, providing insight into how the molecule will interact with polar solvents and biological receptors. arxiv.orgqub.ac.uk

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonding that aligns with Lewis structures (i.e., bonds and lone pairs). uni-muenchen.dewikipedia.org This method provides a detailed understanding of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. wikipedia.orgrsc.org

The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis would reveal interactions between the lone pairs on the nitrogen and fluorine atoms and the antibonding orbitals (σ* or π*) of the indole ring, providing quantitative insight into the electronic effects of the substituents.

Natural Localized Molecular Orbitals (NLMOs) are closely related to NBOs and are used to represent the molecular orbitals in a localized form, which is often more intuitive for chemical interpretation. wikipedia.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential tools for studying the behavior of molecules and their interactions with other systems, particularly in the context of biological processes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This technique is fundamental in structure-based drug design for predicting binding modes and estimating binding affinity. nih.gov

The process involves two main components: a search algorithm to generate various binding poses and a scoring function to evaluate and rank these poses. nih.gov For this compound, docking studies would be used to investigate its potential interactions with specific biological targets. The indole scaffold is a common feature in many bioactive compounds, and derivatives are often docked into the active sites of enzymes or receptors. researchgate.net

Successful docking requires identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the receptor's binding pocket. researchgate.netresearchgate.net For example, the fluorine atom could act as a hydrogen bond acceptor, while the indole ring can participate in hydrophobic and π-stacking interactions. Molecular dynamics simulations can further be used to assess the stability of the predicted binding pose over time. nih.gov

Table 3: Common Intermolecular Interactions in Ligand-Receptor Docking

Interaction TypeDescriptionPotential Role of this compound
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom.The N-H group of the indole ring can act as a hydrogen bond donor. The fluorine atom can act as a weak hydrogen bond acceptor.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.The indole ring and the methyl group are largely nonpolar and can form favorable hydrophobic interactions with nonpolar residues.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The aromatic indole ring can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
π-Cation Interaction An attractive force between a cation and the face of an electron-rich π system.The indole ring's π-system can interact favorably with positively charged residues such as Lysine (Lys) or Arginine (Arg).

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a compound like this compound, MD simulations could provide insights into its conformational flexibility, solvation properties, and interactions with biological macromolecules such as proteins or nucleic acids. However, specific MD simulation studies exclusively detailing the behavior of this compound are not prominently featured in available research. Broader research on indole derivatives has utilized molecular dynamic simulations to understand their mechanism of action, for instance, in the study of indole glyoxamide derivatives as HIV-1 inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of compounds including this compound, a QSAR model could predict biological activity based on various molecular descriptors. These descriptors can be categorized as electronic, steric, or hydrophobic in nature.

While 3D-QSAR studies have been performed on other classes of indole derivatives to guide the development of new therapeutic agents researchgate.net, specific QSAR models centered on or including this compound are not described in the accessible literature. The development of such a model would require a dataset of structurally related compounds with measured biological activity, which does not appear to be available.

Prediction of Electronic Properties and Reactivity Parameters

Theoretical calculations, often employing density functional theory (DFT), are used to predict the electronic properties and reactivity of molecules. For this compound, these calculations could provide valuable information on parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and electrostatic potential. These parameters are crucial for understanding the molecule's reactivity, stability, and potential interaction sites.

While the synthesis and some biological activities of various fluorinated indoles are reported researchgate.net, specific, detailed tables of calculated electronic and reactivity parameters for this compound are not available in the reviewed literature. General principles suggest that the fluorine atom at the 2-position would influence the electron distribution within the indole ring system, affecting its reactivity in chemical reactions.

Below is a hypothetical representation of the types of data that would be generated from such computational studies.

Table 1: Hypothetical Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy (eV)Not Available
LUMO Energy (eV)Not Available
HOMO-LUMO Gap (eV)Not Available
Dipole Moment (Debye)Not Available
Total Energy (Hartree)Not Available

Applications of 2 Fluoro 5 Methyl 1h Indole and Its Derivatives in Academic Research

Medicinal Chemistry and Biological Activity Studies

The indole (B1671886) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds. The introduction of fluorine and methyl groups to the indole ring, as seen in 2-Fluoro-5-methyl-1H-indole, can significantly modify its electronic properties, lipophilicity, and metabolic stability, making its derivatives subjects of interest in drug discovery. However, a comprehensive review of published academic literature reveals that specific research on the compound this compound is limited within the precise contexts outlined below.

Anticancer Research and Proliferative Inhibition Mechanisms

While indole derivatives, including those with fluorine substitutions, are widely investigated for their anticancer properties, specific studies focusing on this compound are not prominently featured in available literature. The broader class of indole-containing compounds has been explored for mechanisms involving the disruption of cancer cell proliferation.

Modulation of Tubulin Polymerization

The disruption of microtubule dynamics through the modulation of tubulin polymerization is a validated mechanism for anticancer agents. Indole derivatives have been a significant focus of this research area. nih.govnih.gov They are often designed to interact with the colchicine binding site on β-tubulin, thereby inhibiting the formation of microtubules, which are essential for cell division. nih.gov This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. Despite the extensive research on indole-based tubulin inhibitors, specific experimental data on the activity of this compound in modulating tubulin polymerization is not available in the reviewed literature.

Antiviral Investigations

The structural features of indole derivatives have made them attractive candidates in the search for new antiviral agents. Modifications to the indole ring are explored to enhance potency and selectivity against various viral targets.

Activity against Herpes Simplex Viruses (HSV)

A thorough review of academic and research literature did not identify any studies specifically evaluating the antiviral activity of this compound or its derivatives against Herpes Simplex Virus type 1 (HSV-1) or type 2 (HSV-2). The current body of research on anti-HSV compounds focuses on other chemical scaffolds. nih.govmdpi.comnih.govresearchgate.netsciforum.net

Studies on Coxsackie B4 Virus Activity

The Coxsackie B viruses, members of the Enterovirus genus, are responsible for a range of human illnesses, from mild gastrointestinal distress to severe conditions like myocarditis and aseptic meningitis. mdpi.com The Coxsackie B4 (CVB4) serotype, in particular, has been associated with pancreatitis and has been implicated in the pathogenesis of type 1 diabetes. mdpi.com

Specific research evaluating this compound against Coxsackie B4 virus is not extensively documented in available literature. However, studies on structurally related indole derivatives have shown promise. In one study, a series of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized and evaluated for their antiviral properties. nih.govresearchgate.net Within this series, derivatives with an ethyl group on the indole nitrogen (position 1) were generally found to be effective against the tested viruses. nih.govresearchgate.net Notably, one specific compound, the 4-bromo-phenyl substituted thiosemicarbazone derivative of 1-ethyl-5-fluoro-1H-indole-2,3-dione, demonstrated selective activity against the Coxsackie B4 virus. nih.gov This finding highlights the potential of the fluorinated indole scaffold as a starting point for the development of novel anti-enteroviral agents.

Relevance to HIV-1 Antivirals

The indole nucleus is a key pharmacophore in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov While direct studies on this compound are not prominent, research on related fluorinated indole derivatives has yielded potent inhibitors targeting various stages of the HIV-1 lifecycle.

Fluorinated indole scaffolds have been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been identified as a crucial intermediate in the synthesis of novel phosphoindole NNRTIs and indolyl aryl sulfones. researchgate.netacs.org Research has shown that indole derivatives with halogen substitutions, such as fluorine, can exhibit significant inhibitory properties against HIV-1 integrase, a key enzyme for viral replication. nih.gov One study reported that a fluoro N-benzyl-substituted indole was a noteworthy integrase inhibitor against both wild-type and mutant viral strains. nih.gov Furthermore, indole-2-carboxylic acid has been developed as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs), with optimizations leading to derivatives with IC50 values in the sub-micromolar range. nih.gov These examples underscore the relevance of the fluorinated indole core structure in the ongoing search for new anti-HIV-1 therapeutics.

Antimicrobial and Antifungal Research

The indole ring is a common feature in a variety of natural and synthetic compounds exhibiting antimicrobial and antifungal activities. nih.gov

Indole-based derivatives have been investigated for their activity against a range of pathogenic bacteria. researchgate.net The core indole structure has been shown to have the ability to inhibit essential bacterial enzymes, such as pyruvate kinase in Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net Synthetic indole derivatives have demonstrated high antibacterial potency against several Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nih.gov Additionally, certain indole-triazole derivatives have shown a broad spectrum of activity, with promising MIC values against both Gram-positive (Staphylococcus aureus, MRSA, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov While these studies establish the potential of the indole scaffold, specific data on the antibacterial efficacy of this compound against these bacterial strains is not detailed in the reviewed literature.

Research into fluorinated indole derivatives has revealed significant potential against pathogenic fungi. A study focused on a series of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)carbonylmethyl hydrazones) demonstrated notable antifungal activity. researchgate.net Specifically, the compound 5-Fluoro-1-methyl-1H-indol-2-oxo-3-((2'-acetamidothiazol-4'-yl)carbonylmethyl hydrazone) showed significant efficacy against several fungal strains, particularly Aspergillus fumigatus, where its activity was greater than that of the standard antifungal drug miconazole. researchgate.net This suggests that the combination of a fluoro-substituent at the 5-position and a methyl group at the 1-position of the indole ring can contribute to potent antifungal properties.

Table 1: Antifungal Activity of a 5-Fluoro-1-methyl-indole Derivative Data sourced from a study on N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)carbonylmethyl hydrazones). researchgate.net

Fungal Strain5-Fluoro-1-methyl-indole Derivative (5h) MIC (µg/mL)Miconazole (Standard) MIC (µg/mL)
Aspergillus fumigatus6.2512.5
Aspergillus flavus2512.5
Candida albicans12.512.5

Enzyme Inhibition Profiles

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). tandfonline.comnih.gov The indole structure is a well-established scaffold for developing COX inhibitors, with indomethacin being a classic example. Academic research has explored various indole derivatives for their ability to selectively inhibit COX-2, which is associated with inflammation, over COX-1, which has homeostatic functions.

While specific inhibitory data for this compound is not available, studies on related N-methylsulfonyl-indole derivatives have provided insights into their COX-inhibiting potential. tandfonline.comnih.gov These compounds were evaluated for their in vitro ability to inhibit ovine COX-1 and COX-2. Several derivatives demonstrated potent and selective inhibition of COX-2, with some also showing dual inhibition of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. tandfonline.comnih.govbioworld.com The selectivity for COX-2 is a desirable trait for developing anti-inflammatory agents with a potentially improved gastrointestinal safety profile. tandfonline.com

Table 2: In Vitro COX-1 and COX-2 Inhibition by N-Methylsulfonyl-Indole Derivatives Data represents the half-maximal inhibitory concentration (IC50) in µM. Data sourced from a study on N-methylsulfonyl-indole derivatives. tandfonline.com

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)
4e 1.830.0920.33
5b 1.460.0818.25
5d 1.250.0717.85
Celecoxib (Reference) 1.980.1118.00

Receptor Binding and Allosteric Modulation Studies

Beyond enzyme inhibition, fluorinated indole derivatives have been studied for their ability to interact with important G protein-coupled receptors (GPCRs), particularly those in the central nervous system.

Serotonin (5-hydroxytryptamine or 5-HT) receptors are critical targets for drugs treating a range of neuropsychiatric disorders, including depression, anxiety, and schizophrenia. The indole core is the foundational structure of serotonin itself. Fluorination of the indole ring has been shown to be a successful strategy for developing potent and selective serotonin receptor ligands.

Derivatives of 6-fluoro-1H-indole have been synthesized and studied as ligands for the 5-HT1A and 5-HT2A receptors. Molecular modeling studies suggest that the primary interaction between these ligands and the receptors is a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the receptor. The indole moiety itself penetrates deeply into a hydrophobic pocket of the receptor.

In the development of dual-action antidepressants that target both the serotonin transporter (SERT) and the 5-HT1A receptor, 5-fluoro-substituted indole derivatives have been key intermediates. This substitution on the indole ring was found to be optimal for improving SERT affinity while maintaining high affinity for the 5-HT1A receptor. Additionally, fluorinated indole-imidazole conjugates have been designed as a new generation of selective agonists for the 5-HT7 receptor, another important CNS target. One potent and drug-like agonist, 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole, was identified with a Ki of 4 nM for the 5-HT7 receptor. These studies underscore the importance of the fluorinated indole scaffold in designing selective and potent ligands for various serotonin receptor subtypes.

NMDA Receptor Inhibition

The indole nucleus is a recognized scaffold for developing N-methyl-D-aspartate (NMDA) receptor antagonists, which are crucial in neuroscience research for studying excitotoxicity, synaptic plasticity, and various neurological disorders. nih.govmdpi.com While direct studies on this compound are not extensively documented in this context, research on related indole derivatives provides a strong basis for its potential activity.

Indole-2-carboxylic acid (I2CA) has been identified as a competitive antagonist at the glycine binding site of the NMDA receptor. nih.gov This allosteric site must be occupied by glycine or a co-agonist for the receptor's ion channel to open in response to glutamate. nih.gov By competitively inhibiting glycine's potentiation effect, I2CA can completely block the NMDA response, highlighting the therapeutic potential of targeting this site. nih.gov

Structure-activity relationship (SAR) studies on other indole-based antagonists have revealed key structural requirements for potent activity. For instance, in a series of 3-substituted-1H-indole derivatives developed as NR2B-selective NMDA receptor antagonists, specific substitutions on the indole core were found to be critical for binding and selectivity. researchgate.net Although many non-competitive antagonists like ketamine and memantine have faced clinical limitations due to side effects, the development of subtype-selective and site-specific antagonists, such as those targeting the glycine site, remains a promising area of research. mdpi.com The unique electronic properties conferred by the 2-fluoro and 5-methyl substitutions on the this compound scaffold make it a compelling candidate for synthesis and evaluation as a novel NMDA receptor modulator.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The indole scaffold is a prominent chemotype in the development of allosteric modulators for the Cannabinoid Receptor 1 (CB1). nih.govmdpi.com These modulators bind to a site topographically distinct from the primary (orthosteric) site, offering a nuanced approach to receptor modulation that can avoid the adverse psychoactive effects associated with direct CB1 agonists. mdpi.comnih.gov

A key example of an indole-based allosteric modulator is 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011). nih.gov This compound, which features a methyl group on the indole ring, has been characterized as an allosteric agonist and a positive allosteric modulator (PAM) of the CB1 receptor. nih.gov ZCZ011 has been shown to increase the binding of orthosteric agonists and, in some pathways, enhance their efficacy. nih.gov

The 2-phenylindole structural class, to which ZCZ011 belongs, has been a major focus of SAR studies. nih.govnih.gov The first reported CB1 allosteric modulators included indole-2-carboxamides like Org27569, which contains a 5-chloro-3-ethyl-indole core. nih.govrealmofcaring.org These initial findings spurred the development of numerous analogs, confirming the indole-2-carboxamide framework as a robust scaffold for CB1 allosteric modulators. nih.gov The introduction of a fluorine atom at the 2-position and a methyl group at the 5-position of the indole ring in this compound represents a rational design strategy to explore new chemical space and potentially fine-tune the allosteric effects on the CB1 receptor.

Structure-Activity Relationship (SAR) Elucidation for Biological Potency

Influence of Fluorine Substitution on Reactivity and Biological Activity

The incorporation of fluorine into indole-based molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. daneshyari.comresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's reactivity and biological activity. daneshyari.comchemrxiv.org

Key Effects of Fluorine Substitution:

Metabolic Stability : Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can significantly slow down degradation by cytochrome P450 enzymes. daneshyari.com This often leads to an extended biological half-life and improved pharmacokinetic properties.

Binding Affinity : Fluorine can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and potency. chemrxiv.org In one study on tetrahydro-γ-carbolines, a class of indole derivatives, placing a fluorine atom at the 6-position resulted in the most potent analog, with a double-digit nanomolar potency. acs.org

Physicochemical Properties : Fluorination can alter a molecule's lipophilicity, solubility, and pKa. daneshyari.com These changes can affect how a drug is absorbed, distributed, and transported across biological membranes.

Conformation : The introduction of fluorine can influence the conformational preferences of the molecule's core structure, which can be critical for optimal interaction with a biological target. chemrxiv.org

Role of Methyl Group Position and Analogs on Activity

The position of a methyl group on the indole scaffold is a critical determinant of biological activity, selectivity, and pharmacokinetic properties. researchgate.net SAR studies across various classes of indole derivatives consistently demonstrate that even a minor shift in the methyl group's location can lead to significant changes in pharmacological outcomes. researchgate.netmdpi.com

In the development of anticancer agents based on the natural product Mithramycin, methylation at the 5, 6, or 7-position of an attached indole ring had a profound impact. researchgate.net The specific position of the methyl group altered the molecule's conformation, DNA binding function, cytotoxicity, and selectivity. researchgate.net Similarly, research on indole derivatives as tubulin polymerization inhibitors has shown that the position of substituents on the indole ring is crucial for activity. mdpi.com Specifically, the presence of a methoxy group at position 3 or halogen derivatives at position 5 or 7 was found to enhance cytotoxicity. mdpi.com

Effects of Other Substituent Modifications on Efficacy and Selectivity

Beyond fluorine and methyl groups, the efficacy and selectivity of indole-based compounds can be fine-tuned by a wide array of other substituent modifications. SAR exploration is a cornerstone of medicinal chemistry, allowing for the optimization of lead compounds by systematically altering their chemical structure. acs.orgpatsnap.com

In a series of N-piperidinyl indoles targeting the nociceptin opioid receptor, the point of attachment of a substituent on the indole ring dramatically affected its intrinsic activity. nih.gov Moving the substituent from the 3-position to the 2-position converted selective partial agonists into full agonists and improved NOP binding affinity. nih.gov Further exploration with various polar, ionic, and hydrophobic groups at the 2-position allowed for detailed mapping of the SAR for this scaffold. nih.gov

Similarly, in the development of HIV-1 fusion inhibitors, researchers explored a variety of modifications to a bisindole scaffold. acs.org These included:

Replacing the indole ring with other heterocycles like benzimidazole.

Moving substituents to different positions on the indole ring.

Adding a range of polar and nonpolar groups to appended benzyl rings.

Table 1: Impact of Substituent Modifications on Indole Derivatives
Scaffold/Target ClassModificationObserved EffectReference
N-piperidinyl indoles (NOP Receptor)Shift substituent from C3 to C2Converted partial agonists to full agonists; increased binding affinity. nih.gov
Tetrahydro-γ-carbolines (CFTR Potentiators)Addition of 6-Fluoro groupResulted in the most potent analog (nanomolar activity). acs.org
Bisindoles (HIV-1 Fusion Inhibitors)Replacement of indole with benzimidazoleExplored variations in shape and polar interactions. acs.org
Indole-based Peptides (KOR Antagonists)Methylation of indole nitrogenSlightly decreased KOR affinity. mdpi.com
Indole-based Peptides (KOR Antagonists)Addition of formamide (B127407) to indole nitrogenIncreased KOR affinity. mdpi.com
Optimization Strategies for Lead Compounds

Lead optimization is a critical, iterative phase in drug discovery that aims to transform a promising lead compound into a viable drug candidate by refining its efficacy, selectivity, and pharmacokinetic (ADMET) properties. danaher.comnih.govbiobide.com For indole-based leads, several strategies are employed to achieve this goal.

Future Research Directions and Unaddressed Challenges

Elucidation of Detailed Mechanisms of Action for Biological Activities

A primary challenge in the study of new indole (B1671886) derivatives is understanding the precise biochemical pathways through which they exert their biological effects. While many indole-based compounds are known to exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific targets and mechanisms are often not fully understood. Future research should prioritize the elucidation of how the unique electronic properties conferred by the fluorine atom at the C2 position and the methyl group at the C5 position of the indole ring influence interactions with biological targets. Advanced techniques such as target-based screening, proteomics, and molecular docking studies will be instrumental in identifying specific protein interactions and mapping out the signaling pathways modulated by 2-Fluoro-5-methyl-1H-indole and its derivatives.

Advancements in Stereoselective and Regioselective Synthesis

The precise control over the arrangement of atoms in a molecule is critical for its biological activity. A significant hurdle in synthetic organic chemistry is the development of methods that are both stereoselective and regioselective. For this compound, future synthetic strategies should focus on methods that allow for the controlled introduction of substituents at various positions of the indole nucleus, leading to the creation of a diverse library of derivatives. Challenges include achieving high yields and selectivity, particularly when dealing with the potential for multiple reaction sites on the indole ring. The development of novel catalytic systems, including transition-metal catalysts and organocatalysts, will be essential to achieving the desired level of control in these synthetic transformations.

Exploration of Novel Applications in Emerging Scientific Fields

The unique physicochemical properties of fluorinated organic compounds suggest that this compound could have applications beyond traditional medicinal chemistry. The introduction of fluorine can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity, which are not only important for drug design but also for applications in material science and agrochemicals. Future investigations should explore the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), sensors, or as active ingredients in new pesticides. A multidisciplinary approach, combining the expertise of chemists, biologists, and materials scientists, will be necessary to fully explore the application landscape of this novel indole derivative.

Q & A

Q. What synthetic routes are commonly employed for preparing 2-Fluoro-5-methyl-1H-indole?

A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for synthesizing fluorinated indoles. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole derivatives can be synthesized using PEG-400/DMF as solvents, CuI as a catalyst, and purified via column chromatography with ethyl acetate/hexane gradients . While these methods target structurally related compounds, analogous protocols can be adapted for this compound by modifying substituents and reaction conditions (e.g., temperature, catalyst loading).

Q. How is structural characterization of this compound validated?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and purity. For crystallographic validation, single-crystal X-ray diffraction using SHELX (e.g., SHELXL for refinement) and visualization via ORTEP-3 or WinGX ensures precise determination of bond lengths, angles, and fluorination sites . For example, 5-Fluoro-1H-indole-3-carboxylic acid was resolved with an R factor of 0.054 using SHELXL .

Q. What analytical techniques are used to assess purity and stability?

Thin-layer chromatography (TLC) with ethyl acetate/hexane systems monitors reaction progress, while high-resolution mass spectrometry (HRMS) confirms molecular ion peaks. Thermal stability can be inferred from differential scanning calorimetry (DSC) of analogs, though direct data for this compound is limited .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Yield improvements often involve solvent optimization (e.g., replacing DMF with ionic liquids for better solubility) or catalyst screening (e.g., Cu(I) vs. Ru-based catalysts for regioselectivity). Evidence from similar indole syntheses shows that PEG-400 enhances reaction efficiency by acting as both solvent and stabilizer . Microwave-assisted synthesis could further reduce reaction times.

Q. How to resolve contradictions in NMR data for fluorinated indoles?

Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity or intermolecular interactions. Cross-validate with computational methods (DFT calculations for predicted chemical shifts) and X-ray crystallography. For example, SHELX-refined structures provide reference geometries to correlate experimental and theoretical data .

Q. What strategies mitigate byproduct formation during fluorination?

Selective fluorination requires careful control of electrophilic fluorinating agents (e.g., Selectfluor) and reaction temperatures. In analogs like 5-Fluoroindole-3-acetic acid, protecting groups (e.g., tert-butyl) on reactive sites minimize undesired substitutions . LC-MS monitoring aids in early detection of byproducts.

Q. How does the methyl group at position 5 influence electronic properties?

The electron-donating methyl group alters the indole’s aromaticity, affecting reactivity in electrophilic substitutions. Comparative studies of 5-methyl vs. 5-fluoro analogs using cyclic voltammetry or UV-Vis spectroscopy can quantify electronic effects. X-ray data from 5-Methoxy-1H-indole derivatives show steric and electronic impacts on crystal packing .

Q. What computational tools predict the bioactivity of this compound?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like serotonin receptors or enzymes. Pharmacophore modeling of related compounds (e.g., 5-Fluoroindole-3-carboxylic acid) provides templates for structure-activity relationship (SAR) studies .

Q. How to address low solubility in biological assays?

Solubility can be enhanced via co-solvents (e.g., DMSO/PEG-300 mixtures) or prodrug strategies. For in vivo studies, formulations with Tween-80/saline (45:55 v/v) have been used for similar indoles . Dynamic light scattering (DLS) monitors nanoparticle formulations for controlled release.

Q. What crystallographic challenges arise with fluorinated indoles?

Fluorine’s small size and high electronegativity complicate electron density mapping. High-resolution data (≤0.8 Å) and SHELXD’s dual-space algorithms improve phase determination. For example, 5-Fluoro-1H-indole-3-carboxylic acid required 293 K data collection to minimize thermal motion artifacts .

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